molecular formula C12H16O B13026731 6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene

6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13026731
M. Wt: 176.25 g/mol
InChI Key: NPVPOXJGMZMBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H16O It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 7th position on the tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene typically involves the catalytic hydrogenation of 2-methoxynaphthalene. The process includes the following steps:

    Catalytic Hydrogenation: 2-Methoxynaphthalene is subjected to hydrogenation in the presence of a catalyst such as Raney nickel or palladium on carbon.

    Reaction Conditions: The reaction mixture is maintained at the desired temperature and pressure for a specific duration (e.g., 12 hours) to ensure complete hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-capacity reactors and continuous hydrogenation systems to achieve efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both methoxy and methyl groups on the tetrahydronaphthalene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C12H16O/c1-9-7-10-5-3-4-6-11(10)8-12(9)13-2/h7-8H,3-6H2,1-2H3

InChI Key

NPVPOXJGMZMBNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2)C=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.